Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate
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Overview
Description
Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is a chemical compound with the molecular formula C9H14NNaO3 and a molecular weight of 207.20 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a morpholine ring and a butenoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate typically involves the reaction of 3-methyl-4-(morpholin-4-yl)but-2-enoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholine ring and butenoate moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The morpholine ring and butenoate moiety play crucial roles in its biological activity, influencing its binding affinity and specificity for target molecules . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and butenoate salts, such as:
- Sodium 3-methyl-4-(piperidin-4-yl)but-2-enoate
- Sodium 3-methyl-4-(pyrrolidin-4-yl)but-2-enoate
Uniqueness
Sodium 3-methyl-4-(morpholin-4-yl)but-2-enoate is unique due to its specific combination of a morpholine ring and a butenoate moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
sodium;(E)-3-methyl-4-morpholin-4-ylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.Na/c1-8(6-9(11)12)7-10-2-4-13-5-3-10;/h6H,2-5,7H2,1H3,(H,11,12);/q;+1/p-1/b8-6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTPIQPXJZVFMA-WVLIHFOGSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])CN1CCOCC1.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/CN1CCOCC1.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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